2-(Ethenesulfonyl)-2-methylpropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, Methyl 2-[bis(acetyl)ethenyl]aminopropenoate was prepared from acetylacetone, indicating that complex molecules can be constructed from simpler ones through a series of reactions, which may include condensation, acetylation, and nucleophilic substitution . Similarly, chloromethyl 2-ethoxy-2-methylpropanoate was synthesized from 2-bromoisobutyric acid, showcasing a route that involves ethanolysis, a bisulfite purge, and a formal Pummerer process . These methods could potentially be adapted for the synthesis of 2-(Ethenesulfonyl)-2-methylpropane.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Ethenesulfonyl)-2-methylpropane can be complex, with the presence of multiple functional groups. For example, the compound mentioned in paper contains both amine and ester functionalities, which can influence the reactivity and stability of the molecule. The molecular structure of 2-(Ethenesulfonyl)-2-methylpropane would likely exhibit similar complexity, affecting its chemical behavior.

Chemical Reactions Analysis

The compounds studied in the papers undergo various chemical reactions. Methyl 2-[bis(acetyl)ethenyl]aminopropenoate reacts with N- and C-nucleophiles to yield heterocyclic systems . This suggests that 2-(Ethenesulfonyl)-2-methylpropane might also participate in reactions with nucleophiles, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Ethenesulfonyl)-2-methylpropane can be deduced from their molecular structure and the reactions they undergo. For example, the enthalpy of combustion and vaporization of 2-ethyl-2-methoxypropane was determined, providing insights into the thermodynamics of its synthesis . These properties are crucial for understanding the stability and reactivity of the compound. The methylation of ethene with methanol to propene over zeolites demonstrates the influence of acidity on selectivity, which could be relevant for the reactions of 2-(Ethenesulfonyl)-2-methylpropane .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Etherification Reactions : 2-(Ethenesulfonyl)-2-methylpropane (ESMP) shows significance in the synthesis of various ethers like 2-methoxy-2-methylpropane (MTBE), 2-ethoxy-2-methylpropane (ETBE), and others. These reactions are influenced by factors such as temperature, pressure, and catalyst type, showcasing the compound's versatility in chemical synthesis (Badia et al., 2016).

Chemical Equilibria Studies : Investigations into the chemical equilibria of ESMP-related reactions provide insights into the thermodynamic properties of the compound. Understanding these properties is essential for optimizing industrial synthesis processes (Badia et al., 2016).

Biotechnological Applications

Biofuel Production : Research has demonstrated the potential of ESMP in biofuel production, particularly in the anaerobic production of 2-methylpropan-1-ol. This involves the use of engineered enzymes and metabolic pathways in microorganisms, showcasing the compound's role in sustainable energy solutions (Bastian et al., 2011).

Microbial Metabolism : ESMP has been a subject of study in understanding the microbial metabolism of compounds like 2-methylpropene. This research contributes to our knowledge of microbial processes and their applications in environmental biotechnology (Kottegoda et al., 2015).

Catalysis and Chemical Engineering

Catalytic Activity : Studies on the catalytic activity of ESMP-related compounds in the synthesis of ethers like ETBE and TAEE provide insights into optimizing industrial processes. Understanding the influence of catalyst properties on reaction rates is crucial for efficient chemical manufacturing (Soto et al., 2018).

Chemical Engineering Applications : Research on the thermodynamic properties of compounds like ETBE, closely related to ESMP, is vital in the design and optimization of chemical processes. These studies contribute to the efficient and safe operation of industrial systems (Zhang et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

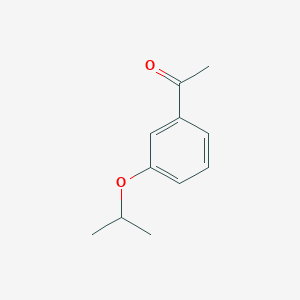

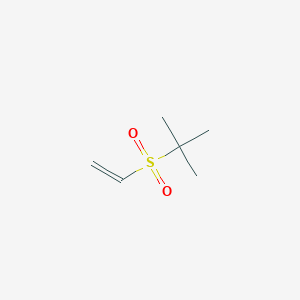

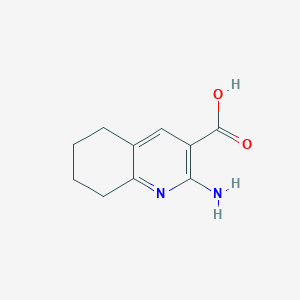

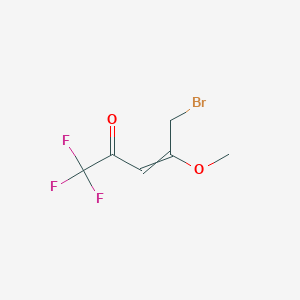

IUPAC Name |

2-ethenylsulfonyl-2-methylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5-9(7,8)6(2,3)4/h5H,1H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRTAZVNIIQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415816 |

Source

|

| Record name | 2-(ethenesulfonyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethenesulfonyl)-2-methylpropane | |

CAS RN |

18288-23-8 |

Source

|

| Record name | 2-(ethenesulfonyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1276912.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)